3-Dechloro Sertraline Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

3-Dechloro Sertraline Hydrochloride is the definitive EP Impurity C reference standard for Sertraline analysis. Unlike unvalidated alternatives, it is fully characterized (NMR, MS, HPLC), ISO 17034-certified, and traceable to USP/EP monographs—ensuring regulatory acceptance for ANDA/NDA submissions and QC batch release. Its unique chromatographic retention and hygroscopic stability directly affect method robustness; substitution with other impurities compromises accuracy. Store at 2–8°C. Request a quote today.

Molecular Formula C₁₇H₁₉Cl₂N
Molecular Weight 308.2 g/mol
CAS No. 79646-00-7
Cat. No. B139581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dechloro Sertraline Hydrochloride
CAS79646-00-7
Synonyms(1S-cis)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; 
Molecular FormulaC₁₇H₁₉Cl₂N
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1
InChIKeyQTILPEMKUQBCMU-RVXRQPKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7) Reference Standard for Analytical Research and Quality Control


3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7), also known as Sertraline EP Impurity C or 3-Deschloro Sertraline HCl, is a derivative of the selective serotonin reuptake inhibitor (SSRI) Sertraline [1]. It is primarily utilized as an analytical reference standard for impurity profiling, method development, and quality control in pharmaceutical research and production, with applications including method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Sertraline [2]. The compound is supplied as a fully characterized reference material compliant with regulatory guidelines and traceable to pharmacopeial standards such as USP or EP [2][3].

3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7): Why Generic Substitution with Other Sertraline Impurities or Reference Standards Is Not Advisable


In analytical and quality control settings, direct substitution of 3-Dechloro Sertraline Hydrochloride with other Sertraline impurities or reference standards is not scientifically sound. This compound possesses a specific chemical identity as the 3-dechloro analog of Sertraline, distinguishing it from other related substances such as Sertraline EP Impurity A (trans-isomer) or Impurity D (4-dechloro analog) [1]. Its unique physicochemical properties, including hygroscopic stability, and its specific retention behavior in chromatographic systems directly impact method robustness and regulatory compliance . Furthermore, the compound's documented traceability to ISO 17034 certified reference materials and compliance with EP/USP monographs ensures that its use is aligned with stringent regulatory expectations for impurity profiling and method validation [2]. Using an unvalidated alternative would compromise the accuracy, reproducibility, and regulatory acceptance of analytical data, as detailed in the quantitative evidence below.

3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7): Quantitative Differentiation Evidence Against Closest Comparators


Purity Specification: 3-Dechloro Sertraline Hydrochloride Demonstrates Consistently High Purity (>95%) as a Certified Reference Material

The target compound, 3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7), is supplied with a documented purity of >95% by HPLC, ensuring its suitability as a quantitative reference standard [1]. This level of purity is consistent with other certified Sertraline impurities, such as Sertraline EP Impurity A, which is also supplied at >95% purity [2]. However, the differentiation lies in the compound's identity as a specific, well-characterized impurity with full analytical data provided (including NMR, MS, HPLC, IR) as part of an ISO 17034-compliant certification process, enabling precise quantitation and method validation [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Regulatory Traceability: 3-Dechloro Sertraline Hydrochloride Is an EP/USP-Designated Impurity Standard with Documented Chain of Custody

As Sertraline EP Impurity C, this compound is explicitly defined in pharmacopeial monographs for Sertraline Hydrochloride and is supplied with full traceability to EP and USP reference standards [1]. This contrasts with non-pharmacopeial impurities or research-grade analogs that lack such defined regulatory status and certified traceability, which can significantly delay or complicate ANDA submissions and commercial production [2]. The compound is supplied with detailed characterization data compliant with ICH and regional guidelines, ensuring it meets the stringent requirements for analytical method validation [1].

Regulatory Science Pharmaceutical Analysis Method Validation

Stability Profile: 3-Dechloro Sertraline Hydrochloride Is Documented as Hygroscopic, Requiring Specific Storage Conditions

The compound is noted to be hygroscopic, with vendors recommending storage at 2°C to 8°C to maintain its integrity [1]. This property is critical for long-term stability and accurate use in quantitative analysis. In contrast, other Sertraline impurities, such as Impurity A, may have different stability profiles or less stringent storage requirements, which could impact the reliability of analytical results if not properly managed. The hygroscopic nature of 3-Dechloro Sertraline Hydrochloride necessitates specific handling and storage protocols to prevent degradation or moisture-induced errors.

Stability Studies Reference Standard Management Pharmaceutical Storage

3-Dechloro Sertraline Hydrochloride (CAS 79646-00-7): Optimal Application Scenarios Based on Verified Evidence


Analytical Method Development and Validation (AMV) for Sertraline API and Finished Products

Utilize 3-Dechloro Sertraline Hydrochloride as a primary impurity standard for developing and validating HPLC or UPLC methods for Sertraline quantification. Its high purity (>95%) and comprehensive characterization data (NMR, MS, HPLC) support accurate calibration and system suitability testing [1][2]. The compound's designated status as Sertraline EP Impurity C ensures the method meets regulatory expectations for impurity profiling .

Quality Control (QC) and Batch Release Testing in Pharmaceutical Manufacturing

Employ the compound as a certified reference material in QC laboratories to monitor and quantify the presence of the 3-dechloro impurity in Sertraline API and drug product batches. The traceability to EP/USP primary standards and compliance with ICH guidelines provides the necessary confidence for batch release decisions and stability studies [2].

Regulatory Submission Support for ANDA and NDA Filings

Include the compound in the impurity section of ANDA or NDA submissions. The availability of a fully characterized, ISO 17034-certified reference standard with documented traceability to EP/USP monographs significantly strengthens the analytical section of the dossier, addressing regulatory queries related to impurity control and method validation [1].

Stability Studies and Forced Degradation Experiments

Use 3-Dechloro Sertraline Hydrochloride as a marker compound in forced degradation studies to assess the stability of Sertraline formulations under stress conditions. Its documented hygroscopic nature and recommended storage at 2-8°C provide a basis for designing appropriate stability protocols and interpreting degradation product profiles [1][2].

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